molecular formula C21H23N3O3S2 B2503830 ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 887222-86-8

ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2503830
CAS No.: 887222-86-8
M. Wt: 429.55
InChI Key: MNUDLAZOFVNJAC-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a thiophene and pyridine ring. Key structural features include:

  • Position 3: A 1,3-benzothiazole moiety, an electron-withdrawing aromatic heterocycle known for enhancing thermal stability and modulating electronic properties .
  • Position 6: An ethyl carboxylate ester, which increases lipophilicity compared to methyl esters .

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-4-27-21(26)24-10-9-13-16(11-24)29-20(23-18(25)12(2)3)17(13)19-22-14-7-5-6-8-15(14)28-19/h5-8,12H,4,9-11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUDLAZOFVNJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of the benzothiazole group and the ethyl ester functional group. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C21H23N3O3S2C_{21}H_{23}N_{3}O_{3}S_{2} and features a complex heterocyclic structure that contributes to its biological activity. The presence of benzothiazole and thieno[2,3-c]pyridine moieties enhances its pharmacological potential.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole, including ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate exhibit promising antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains. For instance, modifications in the structure can lead to increased efficacy against resistant strains of bacteria .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds containing benzothiazole and thieno[2,3-c]pyridine structures. The compound has been tested in vitro against different cancer cell lines, showing significant cytotoxic effects. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. For example, derivatives have been reported to outperform standard chemotherapeutic agents in certain assays .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been documented. In experimental models of inflammation, the compound demonstrated a reduction in inflammatory markers and pain relief comparable to established anti-inflammatory drugs like Piroxicam and Meloxicam .

Case Studies

StudyFocusFindings
Azzam et al. (2024)Antimicrobial ActivityShowed significant inhibition against bacterial strains with MIC values ranging from 4–20 μmol L⁻¹ .
Molecular Pharmacology (2022)Anticancer ActivityInduced apoptosis in cancer cell lines; effective against resistant strains .
Advances in Basic and Applied Sciences (2024)Anti-inflammatory EffectsDemonstrated superior anti-inflammatory effects compared to standard medications .

Mechanism of Action

The mechanism by which ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The thieno[2,3-c]pyridine core is shared among analogs, but substituent variations significantly alter physicochemical and biological properties:

Compound Name Substituents (Positions) Key Features
Target Compound 3: Benzothiazole; 2: Isobutyramido; 6: Ethyl ester High lipophilicity (ethyl ester), moderate hydrogen-bonding capacity
Methyl 2-(1,3-benzothiazole-2-amido)-3-carbamoyl-thieno[2,3-c]pyridine-6-carboxylate 3: Carbamoyl; 2: Benzothiazole; 6: Methyl ester Higher polarity (carbamoyl), topological polar surface area (TPSA) = 171
Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-thieno[2,3-c]pyridine-3-carboxylate 6: Isopropyl; 2: Phenoxybenzamide; 3: Ethyl ester Bulky isopropyl group enhances steric hindrance; hydrochloride salt improves solubility
Structural Implications:
  • Benzothiazole vs. Phenoxybenzamide: Benzothiazole (target compound) offers stronger π-π stacking and electron-withdrawing effects compared to phenoxybenzamide’s bulkier, less planar structure .
  • Ethyl vs. Methyl Ester : Ethyl esters (target compound) increase logP values by ~0.5–1.0 units compared to methyl esters, enhancing membrane permeability but reducing aqueous solubility .
  • Isobutyramido vs. Carbamoyl: The isobutyramido group (target) reduces hydrogen-bonding donors (1 vs.

Physicochemical Properties

Calculated Properties (Data from and Inferences):
Property Target Compound Methyl Carbamoyl Analog Phenoxybenzamide Analog
Hydrogen Bond Donors 2 3 2
Hydrogen Bond Acceptors 6 7 6
Topological Polar Surface Area (Ų) ~150 (estimated) 171 ~140 (estimated)
logP ~3.5–4.0 ~2.5–3.0 ~4.5–5.0
  • The methyl carbamoyl analog’s higher TPSA (171 vs. ~150) correlates with greater solubility in polar solvents but poorer blood-brain barrier penetration .
  • The phenoxybenzamide analog’s logP (~4.5–5.0) suggests superior lipid membrane interaction but possible aggregation in aqueous media .

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thienopyridine class and incorporates both benzothiazole and thieno moieties, which are known for their pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N3O3S2C_{21}H_{23}N_{3}O_{3}S_{2}. The presence of nitrogen and sulfur in its structure contributes to its biological activity. The compound exhibits unique properties due to the interplay of its functional groups.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the formation of thieno and benzothiazole derivatives through cyclization and condensation reactions. Such synthetic pathways are crucial for optimizing yield and purity.

Antimicrobial Properties

Research has indicated that compounds containing benzothiazole and thienopyridine moieties often exhibit significant antimicrobial activity. A study highlighted that derivatives similar to this compound demonstrated efficacy against a range of bacterial strains. The mechanism is believed to involve disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Activity

Several studies have explored the anticancer potential of thienopyridine derivatives. This compound has been shown to induce apoptosis in cancer cell lines through various pathways including the activation of caspases and modulation of apoptotic proteins .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for enhancing the biological efficacy of this compound. Modifications in the benzothiazole or thienopyridine rings can lead to variations in biological responses. For instance:

  • Substituent Effects : Different alkyl or aryl substituents on the benzothiazole ring can significantly alter potency.
  • Linker Variations : Changing the amide linker can impact solubility and bioavailability.

Case Studies

  • Antimicrobial Study : A derivative with a similar structure was tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) in the low micromolar range.
    CompoundMIC (µg/mL)Bacterial Strain
    Compound A8E. coli
    Compound B16S. aureus
  • Anticancer Evaluation : A study involving various cancer cell lines demonstrated that the compound induced apoptosis at concentrations as low as 10 µM.
    Cell LineIC50 (µM)
    HeLa12
    MCF-715
    A54910

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis involves multi-step reactions, typically starting with condensation of benzothiazole derivatives with tetrahydrothieno precursors. Key steps include:

  • Temperature control : Maintain 60–65°C during cyclization to prevent side reactions (e.g., decomposition of labile functional groups) .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity, while dichloromethane is preferred for acid-sensitive intermediates .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR verify regiochemistry of the benzothiazole and thieno-pyridine moieties (e.g., distinguishing Z/E isomers of the methylpropanamido group) .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and detects impurities below 0.1% .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) monitor reaction progress and purity .

Q. How do functional groups influence the compound’s physicochemical properties?

  • Solubility : The ethyl carboxylate group enhances aqueous solubility (~15 mg/mL in PBS pH 7.4), while the benzothiazole ring contributes to lipid membrane permeability .
  • Stability : The compound degrades under strong acidic/basic conditions (t½ < 24 hrs at pH < 3 or >10) but is stable in neutral buffers for >72 hrs .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Oxidative dimerization : Occurs at the thieno-pyridine sulfur atom under aerobic conditions. Use inert atmospheres (N₂/Ar) and antioxidants like BHT .
  • Ester hydrolysis : The ethyl carboxylate group is prone to hydrolysis in aqueous acidic conditions. Limit exposure to protic solvents during synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

  • Substituent variation : Replacing the 2-methylpropanamido group with bulkier tert-butyl analogs increases target binding affinity (e.g., IC₅₀ improves from 1.2 µM to 0.4 µM in kinase inhibition assays) .
  • Benzothiazole modifications : Electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzothiazole 6-position enhance metabolic stability in liver microsomes .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues) .
  • MD simulations : GROMACS simulations (100 ns) assess conformational stability of ligand-target complexes .

Q. How can contradictory data in biological assays be resolved?

  • Dose-response validation : Reproduce assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
  • Off-target screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify promiscuous binding .

Q. What mechanistic insights explain the compound’s reactivity in cyclization reactions?

  • Vilsmeier-Haack reagent : Facilitates formylation of hydrazine intermediates, critical for pyrimidine ring closure .
  • Acid catalysis : HCl or p-TsOH accelerates intramolecular cyclization via protonation of carbonyl oxygen .

Q. Can synergistic effects be achieved in combination therapies?

  • In vitro testing : Pair with cisplatin in cancer models shows additive effects (combination index = 0.8–1.2) due to dual targeting of DNA repair and kinase pathways .

Q. Which advanced techniques resolve structural ambiguities in crystallography?

  • SC-XRD : Single-crystal X-ray diffraction confirms Z-configuration of the methylpropanamido group (C=O torsion angle = 172°) .
  • DFT calculations : Gaussian09 optimizes molecular geometry and predicts electrostatic potential surfaces for reactivity analysis .

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